molecular formula C18H26ClN3O3S B7183172 N-[3-chloro-4-(methanesulfonamido)phenyl]-2-cyclohexylpyrrolidine-1-carboxamide

N-[3-chloro-4-(methanesulfonamido)phenyl]-2-cyclohexylpyrrolidine-1-carboxamide

Cat. No.: B7183172
M. Wt: 399.9 g/mol
InChI Key: JEWIHQCKUVVLMG-UHFFFAOYSA-N
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Description

N-[3-chloro-4-(methanesulfonamido)phenyl]-2-cyclohexylpyrrolidine-1-carboxamide is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyrrolidine ring, a cyclohexyl group, and a methanesulfonamido group, making it a versatile molecule for research and industrial applications.

Properties

IUPAC Name

N-[3-chloro-4-(methanesulfonamido)phenyl]-2-cyclohexylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClN3O3S/c1-26(24,25)21-16-10-9-14(12-15(16)19)20-18(23)22-11-5-8-17(22)13-6-3-2-4-7-13/h9-10,12-13,17,21H,2-8,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEWIHQCKUVVLMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=C(C=C(C=C1)NC(=O)N2CCCC2C3CCCCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-chloro-4-(methanesulfonamido)phenyl]-2-cyclohexylpyrrolidine-1-carboxamide typically involves multiple steps, starting with the preparation of the core pyrrolidine structure. One common method involves the cyclization of appropriate precursors under controlled conditions. The introduction of the methanesulfonamido group is usually achieved through sulfonation reactions, where methanesulfonyl chloride is reacted with an amine precursor in the presence of a base. The final step often involves the chlorination of the aromatic ring using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[3-chloro-4-(methanesulfonamido)phenyl]-2-cyclohexylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitro group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or potassium carbonate as bases in aprotic solvents like dimethylformamide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[3-chloro-4-(methanesulfonamido)phenyl]-2-cyclohexylpyrrolidine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-[3-chloro-4-(methanesulfonamido)phenyl]-2-cyclohexylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The methanesulfonamido group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting their function. The compound may also interact with cellular pathways involved in inflammation or cell proliferation, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[3-chloro-4-(methanesulfonamido)phenyl]-2-cyclohexylpyrrolidine-1-carboxamide: shares similarities with other sulfonamide-based compounds, such as:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a cyclohexyl group and a pyrrolidine ring enhances its stability and potential for diverse applications.

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